molecular formula C17H19NO3S B2827460 N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 477886-02-5

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No.: B2827460
CAS No.: 477886-02-5
M. Wt: 317.4
InChI Key: KKKUDMXVXZJSJM-UHFFFAOYSA-N
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Description

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a phenylacetamide moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have their own unique properties and applications .

Scientific Research Applications

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their activity. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing amides and sulfonamides, such as:

Uniqueness

What sets this compound apart is its specific combination of the sulfonyl and phenylacetamide groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical interactions and stability .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(20,21)12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKUDMXVXZJSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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